2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Description
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine is an organic compound with the chemical formula C15H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
IUPAC Name |
ethyl 4-(2-chloropyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-5-10(6-8-11)13(18)12-4-3-9-17-14(12)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOITTJUQSYICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641777 | |
| Record name | Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-98-1 | |
| Record name | Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-ethoxycarbonylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-3-(4-methoxycarbonylbenzoyl)pyridine: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
2-Chloro-3-(4-acetylbenzoyl)pyridine: The presence of an acetyl group instead of an ethoxycarbonyl group can lead to different chemical properties and uses.
2-Chloro-3-(4-carboxybenzoyl)pyridine: The carboxy group can significantly alter the compound’s solubility and reactivity compared to the ethoxycarbonyl group.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.
Biological Activity
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine, with the CAS number 760192-98-1, is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H14ClNO3
- Molecular Weight: 281.72 g/mol
- SMILES Notation:
CC(=O)Oc1ccc(Cl)c2c1cccc2C(=O)C
This compound features a chloro group, an ethoxycarbonyl group, and a pyridine ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding: The compound could bind to receptors that modulate cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
- Antioxidant Activity: Preliminary studies suggest that it may have antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that derivatives of pyridine compounds often exhibit anticancer properties. For instance, studies on similar compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6e | SGC-7901 | 22.28 |
| 6f | SGC-7901 | 18.45 |
These findings suggest that this compound may also possess similar anticancer activity, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. It is hypothesized that the presence of the chloro and ethoxycarbonyl groups enhances its interaction with microbial targets, potentially leading to inhibition of growth or metabolism in bacteria and fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
